1-Ethyl-2,5-dimethylpiperazine
Overview
Description
1-Ethyl-2,5-dimethylpiperazine is an organic compound with the molecular formula C8H18N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethyl group and two methyl groups attached to the piperazine ring, making it a substituted piperazine.
Biochemical Analysis
Biochemical Properties
1-Ethyl-2,5-dimethylpiperazine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are key regulators of signal transduction . This compound can also impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific sites on enzymes, altering their conformation and activity . This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall metabolic flux and levels of metabolites in the cell. The compound’s interactions with metabolic enzymes can also influence the production and utilization of energy within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . The distribution of the compound within tissues can affect its biological activity and overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain cellular compartments or organelles by targeting signals or post-translational modifications . The localization of the compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-2,5-dimethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts. This reaction is carried out under basic conditions and results in the formation of 2-substituted chiral piperazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. The reactions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Ethyl-2,5-dimethylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-ethyl-2,5-dimethylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: Similar structure but with only one methyl group.
2,5-Dimethylpiperazine: Lacks the ethyl group present in 1-ethyl-2,5-dimethylpiperazine.
1-Ethylpiperazine: Contains an ethyl group but lacks the two methyl groups.
Uniqueness
This compound is unique due to the presence of both an ethyl group and two methyl groups on the piperazine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives.
Properties
IUPAC Name |
1-ethyl-2,5-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-4-10-6-7(2)9-5-8(10)3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTATFFRXJXEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599065 | |
Record name | 1-Ethyl-2,5-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143526-63-0 | |
Record name | 1-Ethyl-2,5-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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